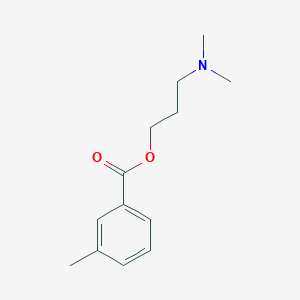
1-Methyl-4-(3-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-methylbenzoyl)piperazine (MMBP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBP is a piperazine derivative that has a unique chemical structure and exhibits promising biological activities.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed that 1-Methyl-4-(3-methylbenzoyl)piperazine exerts its biological activities by modulating various signaling pathways in the body. 1-Methyl-4-(3-methylbenzoyl)piperazine has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Methyl-4-(3-methylbenzoyl)piperazine has also been shown to activate the GABA-A receptor, which is responsible for the anxiolytic and sedative effects of 1-Methyl-4-(3-methylbenzoyl)piperazine.
Biochemical and Physiological Effects:
1-Methyl-4-(3-methylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. 1-Methyl-4-(3-methylbenzoyl)piperazine has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-Methyl-4-(3-methylbenzoyl)piperazine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-Methyl-4-(3-methylbenzoyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(3-methylbenzoyl)piperazine has several advantages as a chemical compound for lab experiments. 1-Methyl-4-(3-methylbenzoyl)piperazine is stable and can be easily synthesized in high yield. 1-Methyl-4-(3-methylbenzoyl)piperazine exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also limitations associated with the use of 1-Methyl-4-(3-methylbenzoyl)piperazine in lab experiments. 1-Methyl-4-(3-methylbenzoyl)piperazine is a relatively new compound, and its long-term effects are not fully understood. The optimal dosage and administration route of 1-Methyl-4-(3-methylbenzoyl)piperazine for various biological activities are also not well-established.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-4-(3-methylbenzoyl)piperazine. One potential direction is to investigate the potential of 1-Methyl-4-(3-methylbenzoyl)piperazine as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders. Another direction is to study the mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine in more detail to understand how it modulates various signaling pathways in the body. Further studies are also needed to establish the optimal dosage and administration route of 1-Methyl-4-(3-methylbenzoyl)piperazine for various biological activities.
In conclusion, 1-Methyl-4-(3-methylbenzoyl)piperazine is a promising compound for scientific research due to its unique chemical structure and promising biological activities. 1-Methyl-4-(3-methylbenzoyl)piperazine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand the mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine and to establish its optimal dosage and administration route for various biological activities.
Synthesemethoden
The synthesis of 1-Methyl-4-(3-methylbenzoyl)piperazine involves the reaction of 1-methylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of 1-Methyl-4-(3-methylbenzoyl)piperazine is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-methylbenzoyl)piperazine has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. 1-Methyl-4-(3-methylbenzoyl)piperazine exhibits a wide range of biological activities such as anti-inflammatory, antitumor, and anticonvulsant properties. It has also been reported to have anxiolytic and antidepressant effects. 1-Methyl-4-(3-methylbenzoyl)piperazine has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-11-4-3-5-12(10-11)13(16)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3 |
InChI-Schlüssel |
RUZRTUMZFUOHHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)

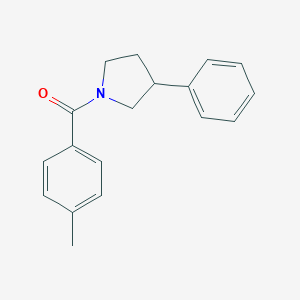
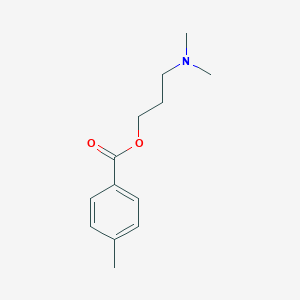
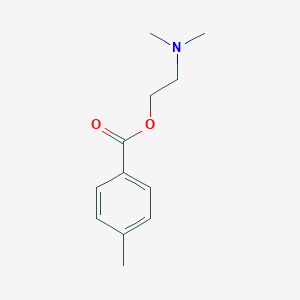
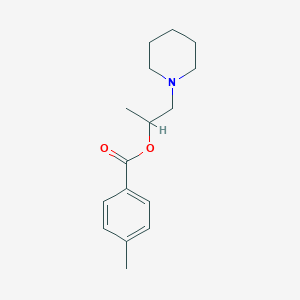
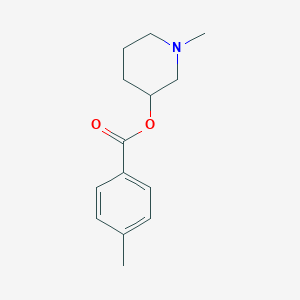
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
